molecular formula C7H13NO2 B2787770 (5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine CAS No. 2307780-36-3

(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine

Cat. No. B2787770
M. Wt: 143.186
InChI Key: BXAUZDVULYPODU-RQJHMYQMSA-N
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Description

“(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine” is a chemical compound with the CAS Number: 2307780-36-3 . It has a molecular weight of 143.19 .


Molecular Structure Analysis

The InChI code for “(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine” is 1S/C7H13NO2/c1-2-10-7-5-9-4-6 (7)3-8-1/h6-8H,1-5H2/t6-,7+/m1/s1 .


Physical And Chemical Properties Analysis

“(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine” is a liquid at room temperature .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(5aR,8aR)-2,3,4,5,5a,6,8,8a-octahydrofuro[3,4-f][1,4]oxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7-5-9-4-6(7)3-8-1/h6-8H,1-5H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAUZDVULYPODU-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2COCC2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2COC[C@H]2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5AR,8aR)-octahydrofuro[3,4-f][1,4]oxazepine

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